molecular formula C26H19N3O2S B14345961 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine CAS No. 90808-99-4

8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine

Cat. No.: B14345961
CAS No.: 90808-99-4
M. Wt: 437.5 g/mol
InChI Key: MJLFEMMNHOXMGG-UHFFFAOYSA-N
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Description

8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. The presence of benzenesulfonyl and diphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine typically involves multi-step organic reactions One common method includes the initial formation of the pyrido[2,3-b]pyrazine core through cyclization reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents like halogenated precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and optoelectronic devices.

Mechanism of Action

The mechanism of action of 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The pyrido[2,3-b]pyrazine core may also interact with DNA or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine is unique due to the combination of its pyrido[2,3-b]pyrazine core with benzenesulfonyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

90808-99-4

Molecular Formula

C26H19N3O2S

Molecular Weight

437.5 g/mol

IUPAC Name

8-(benzenesulfonylmethyl)-2,3-diphenylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C26H19N3O2S/c30-32(31,22-14-8-3-9-15-22)18-21-16-17-27-26-25(21)28-23(19-10-4-1-5-11-19)24(29-26)20-12-6-2-7-13-20/h1-17H,18H2

InChI Key

MJLFEMMNHOXMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN=C3N=C2C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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